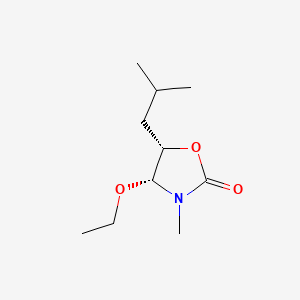
Methyl 3-amino-5-chloropyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol . It is a pyrazine derivative, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 5-position, and a methyl ester group at the 2-position of the pyrazine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-chloropyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methanol in the presence of a strong acid, such as sulfuric acid . The reaction mixture is typically stirred at room temperature for about 20 hours, followed by neutralization with ammonium hydroxide and extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification, neutralization, and extraction, but with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups on the pyrazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Hydrolysis Products: Hydrolysis of the ester group yields 3-amino-5-chloropyrazine-2-carboxylic acid.
Scientific Research Applications
Methyl 3-amino-5-chloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Methyl 3-amino-5-chloropyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-chloropyrazine-2-carboxylate: Lacks the amino group at the 3-position, which may affect its reactivity and biological activity.
3-amino-5-chloropyrazine-2-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.
2-amino-5-chloropyrazine: Lacks the ester group, which may influence its chemical behavior and applications.
Properties
IUPAC Name |
methyl 3-amino-5-chloropyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKQJSXIVZCCKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697346 |
Source


|
| Record name | Methyl 3-amino-5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28643-16-5 |
Source


|
| Record name | Methyl 3-amino-5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)
![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)

![7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)


